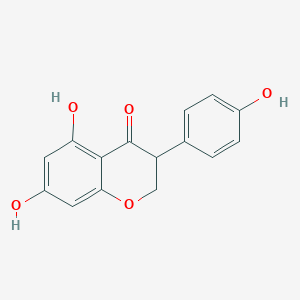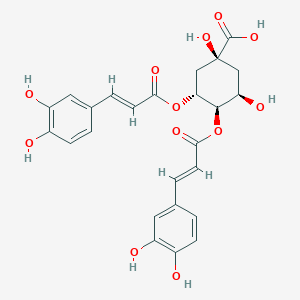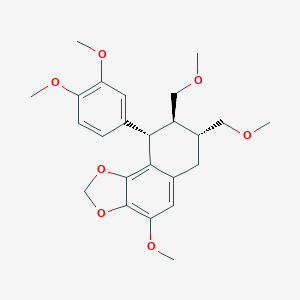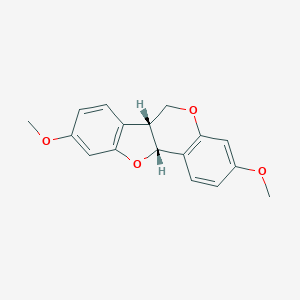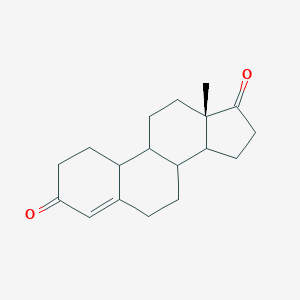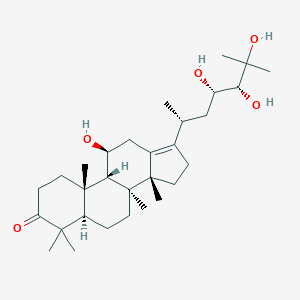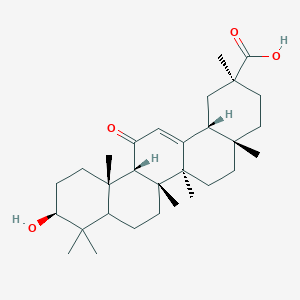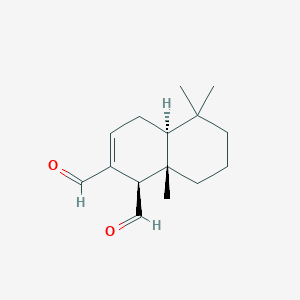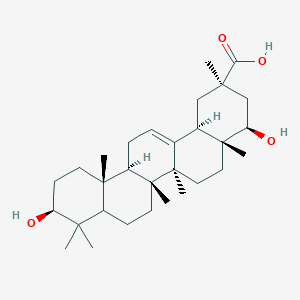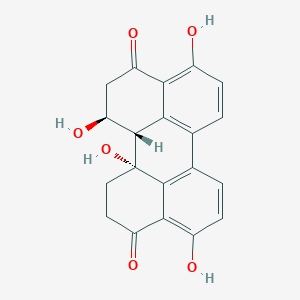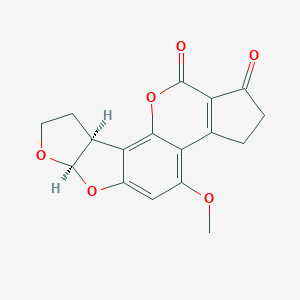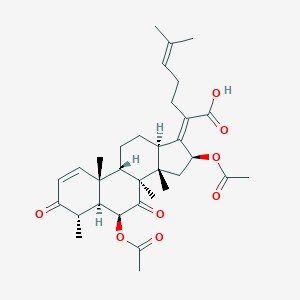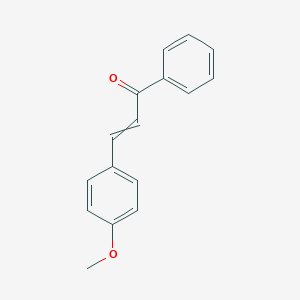
4-Metoxi-calcona
Descripción general
Descripción
La 4-Metoxi-calcona es un derivado de la calcona, un tipo de compuesto flavonoides. Las calconas son conocidas por sus diversas propiedades farmacológicas, incluidas las actividades antitumorales, antiinflamatorias y antioxidantes . Específicamente, la this compound ha mostrado potencial para mejorar la diferenciación de preadipocitos e inducir genes adipogénicos .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La 4-Metoxi-calcona ejerce sus efectos a través de varios objetivos y vías moleculares:
Activación de PPARγ: Activa el receptor gamma activado por proliferador de peroxisomas (PPARγ), que regula la diferenciación de adipocitos y la sensibilidad a la insulina.
Inhibición de la vía Nrf2/ARE: En las células cancerosas, inhibe el mecanismo de defensa mediado por Nrf2/ARE, aumentando el estrés oxidativo y la citotoxicidad.
Inhibición de la alfa-glucosidasa: Demuestra actividad antidiabética al inhibir la enzima alfa-glucosidasa, reduciendo los niveles de glucosa en sangre.
Análisis Bioquímico
Biochemical Properties
4-Methoxychalcone plays a significant role in biochemical reactions. It regulates adipocyte differentiation through PPARγ activation . It modulates the expression and secretion of various adipokines in adipose tissue that are involved in insulin sensitivity .
Cellular Effects
4-Methoxychalcone has notable effects on various types of cells and cellular processes. It influences cell function by regulating adipocyte differentiation and modulating the expression and secretion of various adipokines in adipose tissue . It also has anti-inflammatory and anti-tumor activities .
Molecular Mechanism
At the molecular level, 4-Methoxychalcone exerts its effects through PPARγ activation . This activation leads to the regulation of adipocyte differentiation and the modulation of various adipokines in adipose tissue .
Temporal Effects in Laboratory Settings
It is known that 4-Methoxychalcone significantly enhances the differentiation of preadipocytes .
Metabolic Pathways
It is known to interact with PPARγ, a key regulator of lipid metabolism .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El método más común para sintetizar calconas, incluida la 4-Metoxi-calcona, es la condensación de Claisen-Schmidt. Esta reacción implica la condensación de una metilcetona arilo con un aldehído arilo en presencia de un álcali alcohólico . El procedimiento general incluye:
- Disolver cantidades equimolares de la metilcetona arilo y el aldehído arilo en etanol.
- Agregar una base, como hidróxido de sodio o hidróxido de potasio, a la mezcla.
- Agitar la mezcla de reacción a temperatura ambiente o a temperaturas ligeramente elevadas hasta que la reacción se complete.
- Neutralizar la mezcla de reacción con un ácido, como ácido clorhídrico.
- Aislar el producto mediante filtración y recristalización.
Métodos de Producción Industrial
La producción industrial de this compound sigue principios similares pero a mayor escala. El proceso involucra:
- Utilizar reactores grandes para mezclar los reactivos y la base.
- Controlar la temperatura de reacción y el pH para optimizar el rendimiento y la pureza.
- Emplear sistemas continuos de filtración y cristalización para aislar y purificar el producto.
- Utilizar técnicas analíticas avanzadas, como la cromatografía líquida de alta resolución (HPLC), para garantizar la calidad del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-Metoxi-calcona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar éteres correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el sistema carbonilo α,β-insaturado en alcoholes saturados.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes bajo diversas condiciones.
Principales Productos
Oxidación: Éteres y derivados hidroxilados.
Reducción: Alcoholes saturados.
Sustitución: Calconas halogenadas, nitradas y sulfonadas.
Comparación Con Compuestos Similares
La 4-Metoxi-calcona se compara con otros derivados de calcona, como:
4-Hidroxi-calcona: Conocida por sus propiedades antioxidantes y antiinflamatorias.
4-Nitro-calcona: Exhibe una actividad antimicrobiana significativa.
4-Metil-calcona: Se estudia por sus efectos anticancerígenos y antiinflamatorios.
Singularidad
La this compound destaca por su activación específica de PPARγ y su potencial para mejorar la citotoxicidad inducida por cisplatino en células cancerosas . Su combinación única de actividades farmacológicas la convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXKBJMCRJATM-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313945 | |
| Record name | trans-4-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22252-15-9, 959-33-1 | |
| Record name | trans-4-Methoxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22252-15-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxychalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] 4-Methoxychalcone (MPP) exhibits antidiabetic activity through multiple mechanisms. It demonstrates significant alpha-glucosidase enzyme inhibition, effectively lowering postprandial blood glucose levels by slowing down carbohydrate digestion and absorption. Additionally, MPP exhibits antiglycation activity through both oxidative and non-oxidative pathways, preventing the formation of harmful advanced glycation end products (AGEs) which contribute to diabetic complications.
A: [] Yes, molecular docking studies revealed a significant binding affinity of MPP with bovine serum albumin (BSA), particularly at two main binding sites. This interaction suggests a potential role in MPP's transport and distribution within the body.
A: [, ] 4-Methoxychalcone has the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol.
A: [, ] Several spectroscopic techniques are employed to confirm the structure of 4-methoxychalcone. These include:
ANone: The provided research papers primarily focus on the synthesis and biological evaluation of 4-methoxychalcone. While information on its material compatibility and stability under various conditions is limited within these papers, further research may be needed to explore these aspects.
ANone: The provided papers primarily focus on the biological activity of 4-methoxychalcone and don't offer detailed insights into its potential catalytic properties. Further research is required to explore this aspect.
A: [, ] Yes, computational methods have been utilized to study 4-methoxychalcone:
A: [, ] The methoxy group at the 4-position contributes significantly to the activity of chalcones. For instance, in a study on antimalarial activity, 4-methoxychalcone derivatives exhibited potent activity against the chloroquine-resistant strain of Plasmodium falciparum, highlighting the importance of the 4-methoxy group for enhancing efficacy.
A: [, , ] Modifying the chalcone scaffold by introducing various substituents influences its biological activity:
ANone: The provided papers do not delve into the specific stability and formulation aspects of 4-methoxychalcone. Further research is necessary to investigate its stability profile and explore suitable formulation strategies.
ANone: The provided research articles primarily focus on the chemical synthesis and biological evaluation of 4-methoxychalcone. As such, they do not explicitly address SHE (Safety, Health, and Environment) regulations. It is essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information regarding the safe handling, use, and disposal of this compound.
A: [] While the provided papers don't offer a comprehensive PK/PD profile, some information regarding the metabolism of 4-methoxychalcone is available. Research indicates that it undergoes Phase II metabolism, primarily through conjugation reactions such as glucuronidation, sulfation, and glutathione conjugation. These metabolic processes occur in the small intestine and are crucial for facilitating the elimination of the compound from the body.
A: [, ] Researchers have employed various human cancer cell lines to investigate the in vitro anticancer activity of 4-methoxychalcone and its derivatives. These include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


